An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3] The compound 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine is a member of this privileged class, possessing structural motifs that suggest potential for biological investigation.[4] However, before a compound's therapeutic potential can be realized, a thorough understanding of its fundamental physicochemical properties is paramount. These characteristics—solubility, lipophilicity, and ionization state—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, and excretion (ADME).[5][6][7] An unfavorable physicochemical profile is a leading cause of attrition in drug development.[5]
This guide provides an in-depth analysis of the core physicochemical properties of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine. It moves beyond a simple data sheet to offer field-proven insights into the causality behind experimental choices and provides robust, self-validating protocols for determining these critical parameters. The objective is to equip researchers with the foundational knowledge necessary to make informed decisions in the early stages of drug discovery and development.
Core Physicochemical Profile
A quantitative summary of the key physicochemical properties for 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine provides a high-level overview of its drug-like potential. The data presented below is a synthesis of information from chemical databases and predictive models.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂OS | [8] |
| Molecular Weight | 214.67 g/mol | [8][9] |
| Melting Point | Not available | |
| Boiling Point | 377.9 ± 45.0 °C | Predicted[9] |
| Density | 1.485 ± 0.06 g/cm³ | Predicted[9] |
| Predicted LogP | 2.5 | PubChem |
| Predicted pKa (Basic) | 4.53 ± 0.10 | ChemicalBook[10] |
| Predicted Solubility | Data not available |
Section 1: Aqueous Solubility
Expertise & Experience: Aqueous solubility is a critical gatekeeper for oral drug absorption and a key determinant of achievable concentrations for in vitro assays and intravenous formulations.[11][12] A compound must dissolve in the gastrointestinal fluid to be absorbed into systemic circulation. Poor solubility can lead to low bioavailability, undermining an otherwise potent compound.[7][13] We distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium saturation point, while kinetic solubility, often measured in high-throughput screening, reflects the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock).[12][14] For early-stage discovery, kinetic solubility is often a more pragmatic and relevant measure.
Experimental Protocol: High-Throughput Kinetic Solubility Determination via Nephelometry
This protocol describes a common method for assessing the kinetic solubility of a compound, which is crucial for early-stage drug discovery.[11][12] Nephelometry measures the light scattered by suspended particles (precipitate) in a solution.[11]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%) across all wells. This rapid addition from a concentrated organic stock induces precipitation for concentrations above the kinetic solubility limit.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to stabilize.
-
Nephelometric Reading: Place the 96-well plate into a laser nephelometer. The instrument measures the turbidity (light scattering) in each well.
-
Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which the turbidity begins to sharply increase above the baseline is determined as the kinetic solubility.
Trustworthiness: This protocol is self-validating. The inclusion of a concentration gradient allows for the clear identification of a precipitation point. Control wells containing only the DMSO/buffer solution should show minimal turbidity, establishing a clear baseline.
Caption: Workflow for Kinetic Solubility Determination.
Section 2: Lipophilicity (LogP & LogD)
Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master parameter in drug design.[15] It profoundly influences membrane permeability, plasma protein binding, metabolic clearance, and target engagement.[16] The partition coefficient (LogP) is the measure of this property in a neutral state, defined as the log of the concentration ratio of a compound in an immiscible organic (n-octanol) and aqueous phase.[17] However, since most drugs are ionizable, the distribution coefficient (LogD) is often more biologically relevant. LogD is the partition coefficient at a specific pH (typically physiological pH 7.4), accounting for both neutral and ionized species.[16] For a basic compound like 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine, LogD at pH 7.4 will be lower than its LogP because a portion of the molecules will be protonated and more water-soluble.
Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method
The shake-flask method is the gold standard for determining LogP and LogD values.[17][18][19] It directly measures the partitioning of the compound between two immiscible phases.
Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase (PBS, pH 7.4) and an organic phase (n-octanol). Pre-saturate each solvent by mixing them vigorously and then allowing them to separate. This ensures the volumes do not change during the experiment.
-
Compound Addition: Add a known amount of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4).
-
Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) to ensure the compound fully partitions and reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Trustworthiness: The protocol's validity is ensured by using pre-saturated solvents to prevent volume changes and by direct quantification of the compound in both phases. A mass balance calculation (total amount recovered vs. initial amount) can be performed to check for experimental losses.
Caption: Shake-Flask Method for LogD Determination.
Section 3: Ionization Constant (pKa)
Expertise & Experience: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[20] For a drug candidate, the pKa dictates its charge state in different physiological compartments, which in turn affects its solubility, permeability, and target binding.[15] 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine contains a primary amine group, which is basic. This means at a pH below its pKa, the amine group will be protonated (cationic), increasing aqueous solubility but potentially decreasing passive membrane permeability. Above the pKa, the molecule will be predominantly neutral and more lipophilic.
Experimental Protocol: pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant is added.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility throughout the titration.
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a micro-burette for precise titrant delivery.
-
Acidic Titration: Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH of the solution after each addition.
-
Equivalence Point: Continue the titration past the point of complete protonation of the amine group. Plot the pH versus the volume of titrant added. The point of maximum inflection on the curve represents the equivalence point.
-
Half-Equivalence Point: The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.[21]
-
pKa Determination: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the compound.[20][22]
Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter and the accurate standardization of the titrant. The full titration curve provides a complete picture of the ionization behavior, and the inflection point serves as an unambiguous marker for the equivalence point, from which the pKa is reliably determined.
Caption: Workflow for pKa Determination via Titration.
Section 4: Spectroscopic Profile
While not strictly physicochemical properties in the ADME sense, spectroscopic data are essential for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR would be expected to show signals for the aromatic protons on the benzothiazole ring, the methoxy group protons, and the amine protons.[23]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. Expected peaks would include N-H stretches for the amine, C-O stretches for the methoxy ether, and characteristic aromatic C=C and C-N stretches.[24][25]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition of the molecule. The fragmentation pattern can offer further structural clues.[26]
Conclusion
The physicochemical properties of 5-Chloro-6-methoxy-1,3-benzothiazol-2-amine—characterized by its basic amine group, moderate predicted lipophilicity, and likely limited aqueous solubility in its neutral form—paint a picture of a classic drug-like molecule. Its behavior will be heavily pH-dependent, a critical consideration for its formulation and biological testing. The experimental protocols detailed in this guide provide a robust framework for empirically determining these properties, replacing prediction with hard data. This foundational knowledge is indispensable for any research program aiming to advance this compound or its analogs from a preliminary hit to a viable lead candidate. A comprehensive understanding of the interplay between structure, physicochemical properties, and biological function is the bedrock of successful drug discovery.[7][27]
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